molecular formula C16H14Cl3NO2 B4231507 2-(4-methylphenoxy)-N-(2,4,5-trichlorophenyl)propanamide

2-(4-methylphenoxy)-N-(2,4,5-trichlorophenyl)propanamide

Cat. No.: B4231507
M. Wt: 358.6 g/mol
InChI Key: KXCHMKZKUYGSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-(2,4,5-trichlorophenyl)propanamide, also known as fenoxaprop-p-ethyl, is a herbicide widely used in agriculture to control grass weeds. This compound belongs to the aryloxyphenoxypropionate family of herbicides and has shown effective weed control in various crops. Fenoxaprop-p-ethyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Fenoxaprop-p-ethyl inhibits the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis in plants. This inhibition leads to a reduction in the production of membrane lipids and energy reserves, ultimately resulting in the death of the plant. Fenoxaprop-p-ethyl specifically targets grass weeds and has minimal effects on broadleaf plants.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to affect the growth and development of plants by inhibiting fatty acid synthesis. This inhibition leads to a reduction in membrane lipids and energy reserves, which can result in stunted growth and reduced biomass production. Additionally, 2-(4-methylphenoxy)-N-(2,4,5-trichlorophenyl)propanamide-ethyl has been shown to have minimal effects on non-target organisms, including mammals and birds.

Advantages and Limitations for Lab Experiments

Fenoxaprop-p-ethyl has several advantages for use in lab experiments. It is a highly effective herbicide that specifically targets grass weeds, making it ideal for studying weed control in crops. Additionally, 2-(4-methylphenoxy)-N-(2,4,5-trichlorophenyl)propanamide-ethyl has a low toxicity to mammals and birds, reducing the risk of harm to researchers. However, this compound-ethyl has some limitations for use in lab experiments. It can be expensive to purchase and may require specialized equipment for application and analysis.

Future Directions

There are several future directions for research on 2-(4-methylphenoxy)-N-(2,4,5-trichlorophenyl)propanamide-ethyl. One area of interest is the development of new formulations and application methods to improve the efficacy and safety of this herbicide. Additionally, researchers are exploring the potential for using this compound-ethyl in combination with other herbicides to achieve better weed control. Finally, there is a growing interest in studying the effects of this compound-ethyl on soil microbial communities and its potential impact on soil health.

Scientific Research Applications

Fenoxaprop-p-ethyl has been widely used in scientific research to study its herbicidal properties and mode of action. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an essential enzyme for fatty acid synthesis in plants. Fenoxaprop-p-ethyl has also been studied for its effects on plant growth, development, and physiology. Additionally, 2-(4-methylphenoxy)-N-(2,4,5-trichlorophenyl)propanamide-ethyl has been used in studies to investigate the effects of herbicides on soil microbial communities.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(2,4,5-trichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c1-9-3-5-11(6-4-9)22-10(2)16(21)20-15-8-13(18)12(17)7-14(15)19/h3-8,10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCHMKZKUYGSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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